REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:12](=[O:15])[CH:13]=[CH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CCCCCCCCCCNC(=O)C=C)C=CC=CC=1.C(NC(=O)C=C)CC1C=CC=CC=1>>[CH2:10]([NH:11][C:12](=[O:15])[CH:13]=[CH2:14])[CH2:9][CH2:8][CH2:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
N-(4-phenylbutyl)acrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCNC(C=C)=O
|
Name
|
N-(10-phenyldecyl)acrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCCCNC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)NC(C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)NC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |